REACTION_CXSMILES
|
[OH-:1].[K+].Cl[C:4](Cl)(Cl)[CH2:5][C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([C:12]([F:15])([F:14])[F:13])[CH:7]=1.S(=O)(=O)(O)O.[CH2:23]([OH:27])[CH2:24][CH2:25][CH3:26]>>[F:13][C:12]([F:15])([F:14])[C:8]1[CH:7]=[C:6]([CH2:5][C:4]([O:27][CH2:23][CH2:24][CH2:25][CH3:26])=[O:1])[CH:11]=[CH:10][CH:9]=1 |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
1,1,1-trichloro-2-(3-trifluoromethylphenyl)ethane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(CC1=CC(=CC=C1)C(F)(F)F)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)O
|
Type
|
CUSTOM
|
Details
|
The mixture was then stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
above was added 25 ml
|
Type
|
ADDITION
|
Details
|
To it was added dropwise 2.8 g
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 3.75 hours
|
Duration
|
3.75 h
|
Type
|
TEMPERATURE
|
Details
|
It was then cooled to 5°
|
Type
|
ADDITION
|
Details
|
to it was added dropwise 6 ml
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
cooled overnight
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
DISTILLATION
|
Details
|
of butanol and water was distilled away
|
Type
|
TEMPERATURE
|
Details
|
The mixture was then cooled again
|
Type
|
ADDITION
|
Details
|
diluted with about 50 ml
|
Type
|
CUSTOM
|
Details
|
The aqueous layer was separated
|
Type
|
EXTRACTION
|
Details
|
extracted with three 25 ml
|
Type
|
WASH
|
Details
|
washed with 1 N sodium hydroxide
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated under vacuum
|
Type
|
CUSTOM
|
Details
|
to obtain 3.0 g
|
Type
|
DISSOLUTION
|
Details
|
The product was dissolved in 30 ml
|
Type
|
WASH
|
Details
|
of dichloromethane, washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum again
|
Type
|
CUSTOM
|
Details
|
to obtain 2.67 g
|
Name
|
|
Type
|
|
Smiles
|
FC(C=1C=C(C=CC1)CC(=O)OCCCC)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |